molecular formula C16H18FN B13714755 6-tert-Butyl-3'-fluorobiphenyl-3-ylamine

6-tert-Butyl-3'-fluorobiphenyl-3-ylamine

Cat. No.: B13714755
M. Wt: 243.32 g/mol
InChI Key: VAMGJFKRBCSNTQ-UHFFFAOYSA-N
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Description

6-tert-Butyl-3’-fluorobiphenyl-3-ylamine is an organic compound that belongs to the class of biphenyl derivatives. This compound features a biphenyl core with a tert-butyl group at the 6-position and a fluorine atom at the 3’-position, along with an amine group at the 3-position. The unique structural attributes of this compound make it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-tert-Butyl-3’-fluorobiphenyl-3-ylamine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent.

Industrial Production Methods

For industrial-scale production, the Suzuki-Miyaura coupling reaction is often optimized for higher yields and cost-effectiveness. This may involve the use of more efficient catalysts, such as palladium on carbon, and continuous flow reactors to enhance the reaction rate and scalability .

Chemical Reactions Analysis

Types of Reactions

6-tert-Butyl-3’-fluorobiphenyl-3-ylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction can produce primary amines or hydrocarbons .

Scientific Research Applications

6-tert-Butyl-3’-fluorobiphenyl-3-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 6-tert-Butyl-3’-fluorobiphenyl-3-ylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity and membrane permeability. These interactions can affect various cellular pathways and processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-tert-Butyl-3’-fluorobiphenyl-3-ylamine is unique due to its specific combination of functional groups and biphenyl core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H18FN

Molecular Weight

243.32 g/mol

IUPAC Name

4-tert-butyl-3-(3-fluorophenyl)aniline

InChI

InChI=1S/C16H18FN/c1-16(2,3)15-8-7-13(18)10-14(15)11-5-4-6-12(17)9-11/h4-10H,18H2,1-3H3

InChI Key

VAMGJFKRBCSNTQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C=C(C=C1)N)C2=CC(=CC=C2)F

Origin of Product

United States

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